High Performance n-Type Field-Effect Transistors Based on Indenofluorenedione and Diindenopyrazinedione Derivatives

,

Chemistry of Materials,

2008,

20(8),

2615-2617

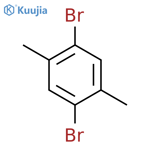

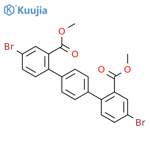

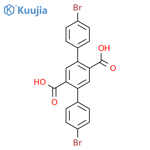

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione structure](https://ko.kuujia.com/scimg/cas/853234-57-8x500.png)